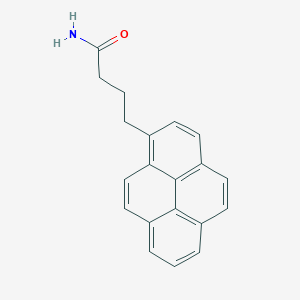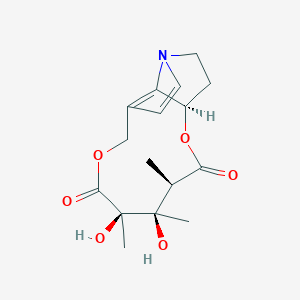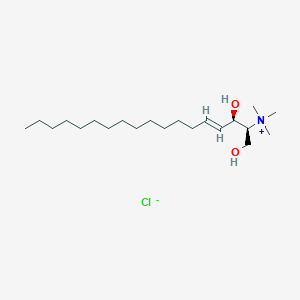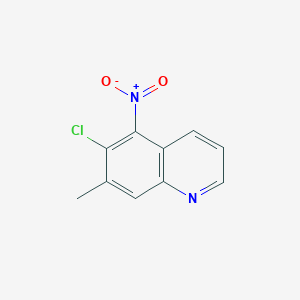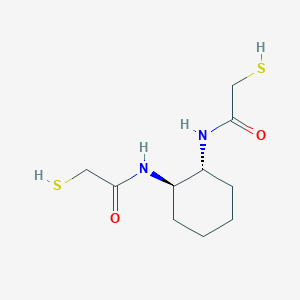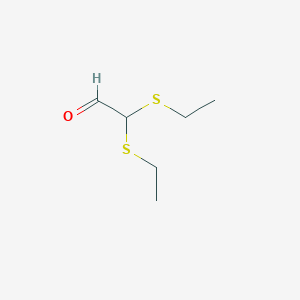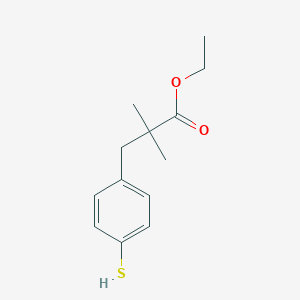
Ethyl 2,2-dimethyl-3-(4-sulfanylphenyl)propanoate
説明
Synthesis Analysis
The synthesis of Ethyl 2,2-dimethyl-3-(4-sulfanylphenyl)propanoate-related compounds often involves complex organic reactions, including electroreductive radical cyclization processes catalyzed by specific metal complexes such as nickel(I) electrogenerated at carbon cathodes in dimethylformamide. This method has been explored for the synthesis of similar ethyl propanoate derivatives with significant yields and highlights the potential for innovative synthesis pathways for Ethyl 2,2-dimethyl-3-(4-sulfanylphenyl)propanoate and related compounds (Esteves et al., 2005).
Molecular Structure Analysis
Detailed molecular structure analyses, including spectroscopic and diffractometric studies, provide insights into the polymorphism, crystal growth, and structural evaluation of Ethyl 2,2-dimethyl-3-(4-sulfanylphenyl)propanoate-related molecules. Such studies utilize X-ray diffraction, FT-IR, FT-Raman, and NMR spectra to elucidate the geometric and electronic structure, confirming the presence of specific functional groups and the overall molecular architecture (Vogt et al., 2013).
Chemical Reactions and Properties
The reactivity of Ethyl 2,2-dimethyl-3-(4-sulfanylphenyl)propanoate can be inferred from studies on similar compounds, highlighting mechanisms such as reductive intramolecular cyclization and the formation of radical intermediates. These reactions showcase the compound's potential in synthesizing novel organic frameworks with interesting chemical properties and applications (Esteves et al., 2005).
Physical Properties Analysis
The physical properties of Ethyl 2,2-dimethyl-3-(4-sulfanylphenyl)propanoate-related compounds, such as solubility, melting point, and crystallinity, are crucial for their application in material science and organic chemistry. These properties are often determined through comprehensive experimental studies involving thermal analysis, solubility tests, and crystal growth observations (Dhandapani et al., 2017).
Chemical Properties Analysis
The chemical properties, including reactivity with specific reagents, potential for forming derivatives, and participation in various organic reactions, are key to understanding the versatility of Ethyl 2,2-dimethyl-3-(4-sulfanylphenyl)propanoate. Studies on related compounds provide insights into their potential for undergoing electrophilic substitution, radical initiation, and polymerization reactions, underscoring the chemical diversity and application potential of these molecules (Kotteswaran et al., 2016).
科学的研究の応用
Electrochemical Reactions
One study focused on the electroreductive radical cyclization of ethyl 2-bromo-3-allyloxy- and 3-(propargyloxy)propanoates catalyzed by nickel(I) electrogenerated at carbon cathodes in dimethylformamide. This process demonstrated the compound's utility in facilitating electrochemical reactions, leading to cyclic compounds through a one-electron cleavage of the carbon-bromine bond and subsequent cyclization (Esteves et al., 2005).
Organophosphorus Chemistry
Another research area explored the reaction of 2-monosubstituted 3-oxo esters with dimeric p-methoxyphenyl-thionophosphine sulfide, leading to 3H-1,2-dithiole-3-thiones. This study highlighted the compound's role in organophosphorus chemistry, showcasing its reactivity and the ability to form structurally interesting dithiole-thiones under specific conditions (Pedersen & Lawesson, 1974).
Polymorphic Characterization
Research on polymorphism in ethyl 3-{3-[((2R)-3-{[2-(2,3-dihydro-1H-inden-2-yl)-1,1-dimethylethyl]amino}-2-hydroxypropyl)oxy]-4,5-difluorophenyl}propanoate hydrochloride revealed two polymorphic forms. These forms were characterized using spectroscopic and diffractometric techniques, providing insights into the challenges of analytical and physical characterization of such compounds (Vogt et al., 2013).
Volatile Sulfur Compounds in Whisky Aging
A study on the changes in volatile sulfur compounds of whisky during aging identified ethyl 3-(methylthio)propanoate among other sulfur compounds. This research provided a quantitative analysis of how such compounds evolve over time in aged malt whiskies, shedding light on flavor development processes (Masuda & Nishimura, 1982).
Copolymerization Processes
Further studies involve the copolymerization of styrene with methyl and methoxy ring-disubstituted butyl 2-cyano-3-phenyl-2-propenoates, revealing the synthesis and characterization of novel copolymers. Such research illustrates the compound's versatility in forming materials with potential applications in various industries (Kharas et al., 2015).
Safety And Hazards
I couldn’t find specific safety and hazard information for Ethyl 2,2-dimethyl-3-(4-sulfanylphenyl)propanoate. As with all chemicals, it should be handled with appropriate safety measures to prevent exposure and contamination.
将来の方向性
The future directions for research on Ethyl 2,2-dimethyl-3-(4-sulfanylphenyl)propanoate would depend on the findings of current research. Unfortunately, I couldn’t find specific information on ongoing or planned research involving this compound.
特性
IUPAC Name |
ethyl 2,2-dimethyl-3-(4-sulfanylphenyl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O2S/c1-4-15-12(14)13(2,3)9-10-5-7-11(16)8-6-10/h5-8,16H,4,9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GARCOZSVVMBQFJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)(C)CC1=CC=C(C=C1)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50399456 | |
| Record name | Ethyl 2,2-dimethyl-3-(4-sulfanylphenyl)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50399456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2,2-dimethyl-3-(4-sulfanylphenyl)propanoate | |
CAS RN |
869853-73-6 | |
| Record name | Ethyl 2,2-dimethyl-3-(4-sulfanylphenyl)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50399456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



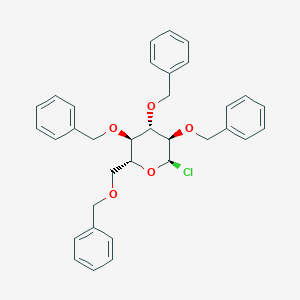
![[(2R,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-[(2R,3R,4S,5R,6R)-4,5-diacetyloxy-2-(acetyloxymethyl)-6-bromooxan-3-yl]oxyoxan-2-yl]methyl acetate](/img/structure/B14540.png)
![[(3aR,5R,6S,7S,7aR)-6,7-diacetyloxy-2-methoxy-2-methyl-5,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-b]pyran-5-yl]methyl acetate](/img/structure/B14543.png)


